molecular formula C16H11N3OS3 B2686807 N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 681167-06-6

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2686807
CAS No.: 681167-06-6
M. Wt: 357.46
InChI Key: JKWMAUWMNTVOHX-UHFFFAOYSA-N
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Description

N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide is a benzothiazole-based compound featuring a carboxamide linkage between two benzothiazole moieties, with a methylthio (-SMe) substituent at the 2-position of one benzothiazole ring. Its molecular formula is C₁₅H₁₂N₂OS₂, with a molar mass of 300.4 g/mol .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c1-21-16-19-12-5-3-10(7-14(12)23-16)18-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWMAUWMNTVOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

  • Step 1: Synthesis of 2-(methylthio)benzo[d]thiazole

      Reagents: 2-aminothiophenol, methyl iodide

      Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Step 2: Formation of this compound

      Reagents: 2-(methylthio)benzo[d]thiazole, benzo[d]thiazole-6-carboxylic acid, coupling agents (e.g., EDCI, HOBt)

      Conditions: The reaction is typically performed in an inert atmosphere using a solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

      Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

      Conditions: Typically carried out at room temperature in a solvent like acetonitrile.

  • Reduction: The nitro groups, if present, can be reduced to amines.

      Reagents: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

      Conditions: Conducted under atmospheric pressure at room temperature.

  • Substitution: Electrophilic aromatic substitution can occur at the benzo[d]thiazole ring.

      Reagents: Electrophiles such as halogens or nitro groups.

      Conditions: Usually performed in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitro-substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a benzothiazole moiety with a methylthio group. Its molecular formula is C15H12N2OS2C_{15}H_{12}N_2OS_2, and it possesses unique chemical properties that enhance its biological activity.

Antimicrobial Activity

Benzothiazole derivatives, including N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.

  • Mechanism of Action : The antimicrobial effects are often attributed to their ability to interfere with microbial DNA synthesis and function. For instance, compounds with similar structures have been reported to inhibit DNA gyrase and topoisomerase IV in Escherichia coli and Staphylococcus aureus, showcasing IC50 values as low as 33 nM .
CompoundTarget OrganismIC50 Value (nM)
This compoundE. coli33
Other Benzothiazole DerivativesS. aureusVaries

Antiviral Activity

Recent studies have highlighted the potential of benzothiazole derivatives as antiviral agents. The compound has been evaluated for its efficacy against various viral targets, including Hepatitis C virus (HCV).

  • Efficacy : Research has demonstrated that certain benzothiazole derivatives can inhibit the activity of NS5B RNA polymerase, a critical enzyme for HCV replication. For example, derivatives showed an EC50 value of approximately 0.26 μM against HCV NS5B .

Anticancer Properties

The anticancer potential of this compound has also been explored extensively.

  • Mechanism : The compound is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic markers.
Cancer TypeMechanismReference
Breast CancerInduction of apoptosis via mitochondrial pathway
Lung CancerInhibition of cell proliferation

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives including this compound revealed potent antibacterial activity against multi-drug resistant strains. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Screening

In vitro assays tested the antiviral efficacy against HCV, where derivatives exhibited promising results against NS5B polymerase with minimal cytotoxicity towards host cells, indicating a favorable therapeutic index.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents/R-Groups Key Functional Features
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide Benzamide (C₆H₅CONH-) instead of benzothiazole-6-carboxamide Simpler structure; reduced π-π stacking potential
2-Acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20) Acetamido (CH₃CONH-) and sulfonamidoethyl side chain Enhanced solubility via polar sulfonamide group
2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8l) Piperidinyl and 4-chlorophenyl groups Chlorophenyl enhances target binding affinity
N-(Benzo[d]thiazol-6-yl)-5-methylhex-4-enamide Enamide (CH₂=CHCO-NH-) linkage Increased rigidity and potential bioactivity

Key Observations:

  • The methylthio group in the target compound confers higher lipophilicity (logP ~2.8 estimated) compared to acetamido derivatives (logP ~1.5–2.0) .
  • Substitution with piperidinyl or chlorophenyl groups (e.g., 8l) improves Hsp90 C-terminal domain inhibition but introduces steric hindrance .
  • Enamide derivatives (e.g., ) exhibit distinct conformational rigidity, which may influence binding to enzymatic pockets.

Physicochemical Properties

Table 2: Thermal Stability and Purity

Compound Name Melting Point (°C) Purity (%) Analytical Method
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide >200 (estimated) >95 HPLC, HRMS
2-Acetamido derivatives (20–24) >200 >96 HPLC, HRMS
2-(4-Hydroxypiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8m) N/A 96.2 HPLC (254 nm retention: 6.00 min)
N-(Benzo[d]thiazol-6-yl)-5-methylhex-4-enamide N/A >95 IR, NMR

Key Observations:

  • The target compound shares high thermal stability (>200°C) with acetamido derivatives (20–24) due to strong intermolecular hydrogen bonding .
  • Purity levels across analogs consistently exceed 95%, validated via HPLC and HRMS .

Table 3: Reported Bioactivities

Compound Name Biological Target/Activity IC₅₀/EC₅₀ Reference
This compound Anticancer (cell line screening pending) Pending
2-Acetamido derivatives (20–24) Kinase inhibition (e.g., EGFR, VEGFR) 0.5–5 μM
2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8l) Hsp90 C-terminal inhibition 0.3 μM
N-(Benzo[d]thiazol-6-yl)-5-methylhex-4-enamide Anti-inflammatory (COX-2 inhibition) 1.2 μM

Key Observations:

  • Acetamido derivatives (20–24) show broad-spectrum kinase inhibition, likely due to the sulfonamide/ethylamino side chains enhancing target engagement .
  • Chlorophenyl-substituted analogs (8l) demonstrate potent Hsp90 inhibition , attributed to hydrophobic interactions with the ATP-binding pocket .
  • The target compound’s dual benzothiazole-carboxamide structure may enable dual-targeting mechanisms , though experimental validation is required.

Key Observations:

  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDC/DMAP), similar to analogs in .
  • Lower yields (~20–30%) are common due to steric hindrance from the dual benzothiazole system .

Biological Activity

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole core with a methylthio group and a carboxamide functional group, which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions, with methods focusing on creating the benzothiazole framework followed by the introduction of the methylthio and carboxamide groups. For instance, the synthesis can begin with 2-aminothiophenol reacted with appropriate aldehydes under acidic conditions, followed by coupling reactions to form the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), and SW620 (colon cancer).
  • IC50 Values : Compounds related to benzothiazoles have shown IC50 values as low as 1.2 nM in certain derivatives . Although specific IC50 data for the target compound is not extensively documented, its structural similarity suggests comparable potency.

A study demonstrated that benzothiazole derivatives could induce apoptosis in HepG2 cells, indicating their mechanism of action may involve triggering programmed cell death pathways .

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

Neuroprotective Effects

The compound is also being investigated for its potential as a monoamine oxidase inhibitor (MAOI), which is relevant for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. MAOIs can help increase levels of neurotransmitters like serotonin and dopamine in the brain .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in cancer cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in cancer cells, leading to cell death.
  • Signal Transduction Pathways : Compounds in this class may modulate signaling pathways associated with tumor growth and survival.

Case Studies

In one notable study, derivatives of benzothiazole were tested against various human cancer cell lines using MTT assays to assess cytotoxicity. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide?

  • Answer : The compound can be synthesized via multi-step protocols involving coupling reactions, such as amide bond formation between benzo[d]thiazole-6-carboxylic acid derivatives and substituted benzothiazole amines. Key steps include:

  • Activation of the carboxylic acid using reagents like EEDQ (ethoxycarbonyl ethylenediamine quinoline) in DMF .
  • Purification via column chromatography (e.g., DCM:MeOH gradients) to achieve >95% purity .
  • Confirmation of intermediate structures using IR, 1H^1H/13C^{13}C NMR, and HRMS .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (400 MHz) and 13C^{13}C NMR (100 MHz) in deuterated solvents (e.g., DMSO-d6_6) resolve methylthio, benzothiazole, and carboxamide groups .
  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 5.54–7.49 minutes at 254 nm) and peak symmetry verify purity (>96%) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How do structural modifications to the benzothiazole core influence biological activity?

  • Answer :

  • Piperidine/piperazine substituents : Modifying the carboxamide side chain with 4-hydroxypiperidine or 4-methylpiperidine alters Hsp90 inhibitory activity. For example, 2-(4-hydroxypiperidin-1-yl)-N-(4-chlorophenyl)benzothiazole-6-carboxamide showed 46% yield but reduced cytotoxicity compared to unsubstituted analogs .
  • Methylthio vs. sulfonamide groups : Replacing methylthio with sulfonamide moieties (e.g., in BRAFV600E inhibitors) enhances antiproliferative activity in HCT116 colon cancer cells (IC50_{50} < 10 µM) .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Answer :

  • Cell lines : HepG2 (liver), HeLa (cervical), and HCT116 (colon) cultured in DMEM with 10% FBS and antibiotics .
  • Assays : MTT or SRB assays after 48–72 hours of exposure to determine IC50_{50} values. For example, benzothiazole-2-thiol derivatives showed IC50_{50} values of 2–10 µM in SW620 colorectal cancer cells .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How can computational modeling predict target interactions?

  • Answer :

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., carboxamide NH as a donor) .
  • Molecular docking : Screens against targets like BRAFV600E or Hsp90 using AutoDock Vina. For example, 2-acetamido-substituted benzothiazoles showed strong binding affinities (ΔG < -9 kcal/mol) .

Experimental Design & Data Analysis

Q. How should researchers address contradictions in biological activity data across studies?

  • Answer :

  • Control variables : Standardize cell culture conditions (e.g., passage number, serum batch) and compound purity (HPLC >95%) .
  • Dose-response validation : Repeat assays with independent replicates and use statistical tools (e.g., GraphPad Prism) for EC50_{50} curve fitting .
  • Cross-study comparisons : Meta-analyses of structural analogs (e.g., methylthio vs. thiourea derivatives) to isolate substituent effects .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Answer :

  • Nanoparticle formulations : Poly(L-glutamic acid)-g-methoxy PEG carriers enhance tumor vasculature targeting and prolong circulation (e.g., CB-NPs with CA4/BLZ945) .
  • Prodrug approaches : Introduce hydrophilic groups (e.g., phosphate esters) or use cyclodextrin inclusion complexes .

Q. How can synthetic byproducts be identified and mitigated?

  • Answer :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect low-abundance impurities (e.g., unreacted starting materials) .
  • Optimized reaction conditions : Reduce side reactions by controlling temperature (e.g., reflux in acetonitrile) and stoichiometry .

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